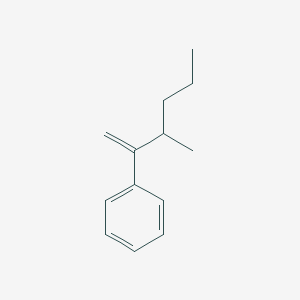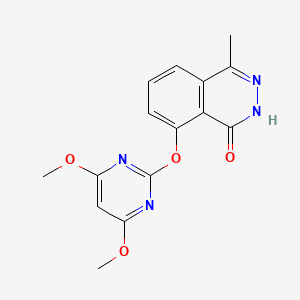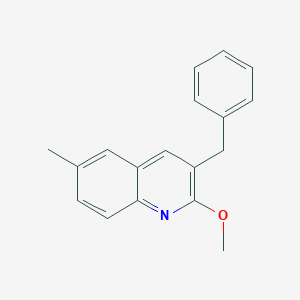
3-Benzyl-2-methoxy-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-2-methoxy-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a benzyl group, a methoxy group, and a methyl group attached to the quinoline core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-methoxy-6-methylquinoline can be achieved through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.
Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-2-methoxy-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, nitrating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives.
Scientific Research Applications
3-Benzyl-2-methoxy-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2-methoxy-6-methylquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.
Pathways Involved: The compound may affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the benzyl and methoxy groups.
6-Methoxyquinoline: Lacks the benzyl and methyl groups.
Uniqueness: 3-Benzyl-2-methoxy-6-methylquinoline is unique due to the presence of the benzyl, methoxy, and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
918518-72-6 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
3-benzyl-2-methoxy-6-methylquinoline |
InChI |
InChI=1S/C18H17NO/c1-13-8-9-17-15(10-13)12-16(18(19-17)20-2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
IDMMJYAQOVMFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
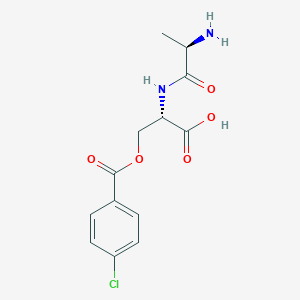

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
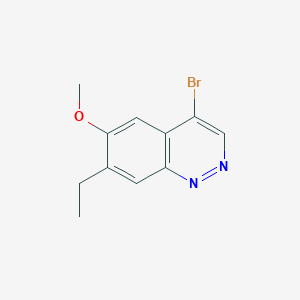
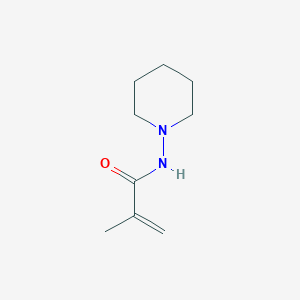
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
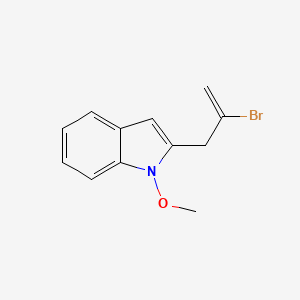
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)
